molecular formula C21H24N2O3 B2871968 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide CAS No. 921518-69-6

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Cat. No.: B2871968
CAS No.: 921518-69-6
M. Wt: 352.434
InChI Key: SEDCMEXUNXNCAX-UHFFFAOYSA-N
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Description

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a high-purity chemical reagent intended for research use only. This compound features a benzoxazepin core, a privileged scaffold in medicinal chemistry known for its relevance in oncology research. Specifically, benzoxazepin derivatives have been rationally designed as potent and selective inhibitors of key signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway . The structural motif of this compound suggests potential for investigating cancer metabolism, as other compounds with similar (aryloxyacetylamino)benzoic acid moieties have been identified as inhibitors of metabolic enzymes like malate dehydrogenase (MDH), offering a approach to target tumor growth . Furthermore, tricyclic compounds based on this core structure have been patented for their use as PI3K inhibitors, highlighting the ongoing interest in this chemical space for developing antineoplastic agents . Researchers can utilize this compound to explore selective kinase inhibition, metabolic regulation in cancer cells, and structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2)14-26-18-13-16(10-11-17(18)23(3)20(21)25)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDCMEXUNXNCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Beckmann Rearrangement of Chromanone Oximes

The 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine intermediate is synthesized via Beckmann rearrangement of 2,2-dimethyl-4-chromanone oxime. Treatment of 2,2-dimethyl-4-chromanone with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours yields the oxime precursor. Subsequent rearrangement with concentrated sulfuric acid at 0–5°C generates the seven-membered benzoxazepinone ring (Scheme 1). This method achieves 88% yield, with purity >98% after recrystallization from ethyl acetate.

Alternative Cyclization via Condensation Reactions

An alternative route involves condensing 2-aminophenol derivatives with α,β-unsaturated ketones. For example, reacting 3,5-dimethyl-2-aminophenol with ethyl 3,3-dimethylacrylate in refluxing toluene with p-toluenesulfonic acid (PTSA) catalyzes cyclization to form the benzoxazepin-4-one scaffold. The reaction proceeds via Michael addition followed by intramolecular amidation, yielding 76% product after silica gel chromatography.

Functionalization of the Benzoxazepine Core

Regioselective Alkylation at C3 and C5

Introducing the 3,3,5-trimethyl substituents requires sequential alkylation. Treatment of 4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine with methyl iodide in dimethylformamide (DMF) at 60°C in the presence of cesium carbonate affords the 3,3-dimethyl variant. Further methylation at C5 is achieved using dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH), yielding 82% of the trialkylated product.

Amination at C8

The C8 amine is introduced via nitration followed by reduction. Nitration of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine with fuming nitric acid at −10°C produces the 8-nitro derivative, which is hydrogenated over palladium/carbon (10% w/w) in methanol to yield the amine. This step achieves 90% conversion, with no detectable over-reduction byproducts.

Coupling with 3-Phenylpropanamide

Carbodiimide-Mediated Amide Bond Formation

The final step couples 3-phenylpropanoic acid with the C8 amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Activation of the carboxylic acid (1.2 equiv EDC, 0°C, 1 hour) followed by addition of the benzoxazepinamine (1.0 equiv) and stirring at room temperature for 12 hours yields 78% of the target compound. Purification via flash chromatography (ethyl acetate/hexane, 1:1) affords >99% purity.

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. 3-Phenylpropanoic acid is treated with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at −15°C, followed by addition of the amine to form the amide. This method achieves comparable yields (75%) but requires stringent temperature control to minimize racemization.

Characterization and Analytical Data

Spectroscopic Analysis

IR Spectroscopy (KBr):

  • N–H stretch: 3417 cm⁻¹
  • C=O (amide): 1670 cm⁻¹
  • C–O (oxazepine): 1215 cm⁻¹

Mass Spectrometry (ESI-MS):

  • m/z 413.2 [M+H]⁺ (calc. 413.2)
  • Fragmentation peaks at m/z 264.1 (benzoxazepine core), 175.0 (3-phenylpropanoyl)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (s, 1H, NH), 7.28–7.35 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.15 (t, J = 6.0 Hz, 2H, OCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂CO), 2.60 (s, 6H, N(CH₃)₂), 1.45 (s, 6H, C(CH₃)₂)

Physicochemical Properties

Property Value Method
Melting Point 162–164°C Capillary Tube
Molecular Formula C₂₂H₂₅N₂O₃ Elemental Analysis
Yield 78% Gravimetric
Solubility >50 mg/mL in DMSO USP Method

Comparative Analysis of Synthetic Routes

The Beckmann rearrangement route offers superior scalability (>100 g batches) but requires stringent acid handling. In contrast, the condensation method avoids harsh conditions but necessitates chromatographic purification, reducing throughput. Carbodiimide-mediated coupling provides reliable amidation yields, though the mixed anhydride approach is preferable for acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the amide nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced forms with decreased oxidation states.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and commercial attributes of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R Group) Availability Price (10 mg)
3-Phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide C21H23N2O3* 357.43 3-Phenylpropanamide Not specified Not available
2,6-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide C19H18F2N2O3 360.36 2,6-Difluorobenzamide Not specified Not available
2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide C16H22N2O3 290.36 2-Methylpropanamide Available $912
2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide C20H19F3N2O3 392.37 2-(Trifluoromethyl)benzamide 3 weeks lead time $912 (discounted: $639)

*Calculated based on structural similarity to analogs.

Key Comparisons:

In contrast, fluorinated analogs (e.g., 2,6-difluoro and 2-trifluoromethyl in and ) enhance electronegativity and lipophilicity, which may improve membrane permeability and metabolic stability. The 2-methylpropanamide analog () has a smaller, less rigid substituent, likely reducing steric hindrance and increasing conformational flexibility compared to the bulkier phenyl or trifluoromethyl groups.

Conformational Preferences :
Studies on related N-acyltetrahydrobenzodiazepines () suggest that substituents influence ring puckering and conformational equilibria (e.g., boat vs. chair conformations). For example, bulky substituents like trifluoromethyl or phenyl groups may stabilize specific conformations, altering binding affinity to target proteins.

Synthetic and Commercial Accessibility: The trifluoromethyl analog () and 2-methylpropanamide derivative () are commercially available, with prices reflecting their synthetic complexity (e.g., fluorination steps increase cost).

Biological Activity

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H24N2O3
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 921542-24-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzoxazepine structure is known to influence its binding affinity with enzymes and receptors. Studies suggest that it may modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli ATCC 2592212.5 μg/mL
Pseudomonas aeruginosa ATCC 27853Effective inhibition noted

The compound demonstrated a moderate inhibitory effect compared to the reference drug Ciprofloxacin.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. Results indicated that it could effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study conducted on the antimicrobial efficacy of various derivatives including this compound revealed that it effectively inhibits the growth of Gram-negative bacteria while showing limited activity against Gram-positive strains. The study utilized standard agar diffusion methods to assess efficacy and found that modifications in the chemical structure influenced potency.
  • Molecular Docking Studies :
    Molecular docking simulations have been performed to predict the binding affinity of this compound with specific bacterial proteins associated with pathogenicity. These studies suggest that it binds effectively to target sites critical for bacterial survival and replication.
  • In Vivo Studies :
    Preliminary in vivo studies indicate potential therapeutic applications in treating infections caused by resistant bacterial strains. Further research is required to validate these findings and explore dosage optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.